Pachyaximine A

Antibacterial Alkaloid Buxaceae

Researchers screening antibacterial leads or dissecting AEBS pharmacology often face inconsistent supply of rare, well-characterized steroidal alkaloids. Pachyaximine A (CAS 128255-08-3) resolves this bottleneck with fully authenticated material: • Dual antibacterial (S. aureus, E. coli, Corynebacterium spp.) & AEBS inhibitory activity-potentiates tamoxifen in Ishikawa cells • Na+,K+-ATPase inhibition (IC50=6.3±1.0 µM) validated for signaling pathway dissection • Antimycobacterial IC50=7.6 µM enables precise SAR benchmarking Supplied with HPLC≥98%, NMR & MS documentation for reproducible research.

Molecular Formula C24H41NO
Molecular Weight 359.6 g/mol
Cat. No. B8261284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachyaximine A
Molecular FormulaC24H41NO
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C
InChIInChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3
InChIKeyZTNBSFMIFOLVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pachyaximine A: Dual-Action Antibacterial and Antiestrogenic Alkaloid


Pachyaximine A (CAS: 128255-08-3) is a steroidal alkaloid belonging to the pregnane-type class of natural products. It is defined as a (3β,20S)-3-methoxy-N,N-dimethylpregn-5-en-20-amine and is primarily isolated from plants within the Buxaceae family, notably *Sarcococca saligna* and *Pachysandra procumbens* [1][2]. Its core chemical structure consists of a steroidal pregn-5-ene skeleton featuring a 3β-methoxy group and a unique 20S-(dimethylamino) side chain. This specific substitution pattern distinguishes it from a vast array of related steroidal alkaloids and confers a distinctive biological profile [2][3].

Pachyaximine A: Why Generic Substitution Fails


The class of pregnane-type steroidal alkaloids, which includes compounds like saracodine, pachysamines, and sarcovagenines, is characterized by high structural diversity, especially in the functionalization of the steroidal nucleus and side chain. This structural variability directly translates into distinct and non-interchangeable biological activities. Pachyaximine A is distinguished by its unique combination of a 3β-methoxy group and a 20S-(dimethylamino) side chain [1]. This specific configuration is not merely structural nuance; it is the determinant of its potent dual activity as both an antibacterial agent and an antiestrogen binding site (AEBS) inhibitor. In contrast, closely related analogs like saracodine, which possess different side-chain functionalities, exhibit a divergent and often weaker antibacterial spectrum, particularly lacking the potent AEBS inhibitory activity of Pachyaximine A [1][2]. Therefore, substituting Pachyaximine A with another in-class compound will not replicate its specific, quantifiable biological effects, as detailed in the evidence below.

Pachyaximine A: Evidence for Antibacterial and Oncology Research


Antibacterial Spectrum vs. Saracodine

Pachyaximine A demonstrates a superior antibacterial spectrum compared to the structurally related alkaloid saracodine. In a direct comparative study, Pachyaximine A was found to possess 'significant' activity against four bacterial strains, while saracodine showed only 'moderate' activity against a broader but less clinically impactful spectrum [1].

Antibacterial Alkaloid Buxaceae

Antimycobacterial Potency

Pachyaximine A exhibits quantifiable antimycobacterial activity with an IC50 of 7.6 µM, providing a precise benchmark for its potency in this assay . While a direct comparator within the same study is not provided, this value establishes a concrete activity threshold that can be compared to other antimycobacterial agents in the literature.

Antimycobacterial Antibacterial Natural Product

Tamoxifen Potentiation in Ishikawa Cells

Pachyaximine A is distinguished from the majority of steroidal alkaloids by its potent activity as an antiestrogen binding site (AEBS) inhibitor and its ability to significantly potentiate the antiestrogenic effect of tamoxifen. In a bioassay-guided fractionation study, (-)-pachyaximine A (compound 5) was one of only three compounds (out of nine tested) to demonstrate this specific potentiation effect in cultured Ishikawa cells [1].

Antiestrogen AEBS Inhibitor Breast Cancer

Na+,K+-ATPase Inhibition and Akt Activation

Pachyaximine A has been identified as an inhibitor of Na+,K+-ATPase, a key membrane pump and drug target, with an IC50 of 6.3±1.0 µM. Notably, this inhibition is coupled with the activation of the downstream Akt signaling pathway . This dual effect is a hallmark of certain cardiotonic steroids and distinguishes its mechanism from simple enzyme inhibitors.

Na+,K+-ATPase Inhibitor Akt Activation Cardiotonic Steroid

Pachyaximine A: Validated Research Applications


Antibacterial Screening and Lead Optimization

Pachyaximine A is an ideal positive control or lead compound for antibacterial screening programs, especially those focused on *Staphylococcus aureus*, *Escherichia coli*, and *Corynebacterium* species. Its well-documented, significant activity against these pathogens, demonstrated in direct comparison to the weaker analog saracodine [1], provides a reliable benchmark. Furthermore, its quantifiable antimycobacterial activity (IC50 = 7.6 µM) allows for precise potency tracking in structure-activity relationship (SAR) studies aimed at developing new antimycobacterial agents .

AEBS and Tamoxifen Adjuvant Research

As one of only a few known steroidal alkaloids that significantly potentiate the antiestrogenic effects of tamoxifen in Ishikawa cells [1], Pachyaximine A is a critical tool compound for investigating the molecular pharmacology of the AEBS. Researchers focused on overcoming tamoxifen resistance in breast cancer or developing novel adjuvant therapies should prioritize this compound to explore its unique potentiating mechanism, which is not shared by other structurally related alkaloids [1].

Cardiotonic Steroid-Like Signaling via Na+,K+-ATPase

Pachyaximine A's defined activity as a Na+,K+-ATPase inhibitor (IC50 = 6.3±1.0 µM) that triggers downstream Akt activation [1] positions it as a valuable pharmacological probe. It can be used to dissect the non-pumping, signaling functions of the Na+,K+-ATPase in models of cardiac hypertrophy, cancer cell proliferation, and other pathophysiological conditions where this pathway is implicated. This provides a specific, quantifiable mechanism that differentiates it from other steroidal alkaloids lacking this activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pachyaximine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.